molecular formula C12H17BrClNO B6197397 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers CAS No. 2680542-06-5

6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6197397
CAS No.: 2680542-06-5
M. Wt: 306.62 g/mol
InChI Key: UFEIBQBNYHWIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a benzofuran derivative featuring a bromine substituent at position 6, a 2-methylpropyl group at position 2, and an amine group at position 2. It exists as a hydrochloride salt and a mixture of diastereomers due to stereochemical variability at the amine-bearing carbon (C3) . Benzofuran scaffolds are pharmacologically significant, often associated with antimicrobial, antifungal, and central nervous system (CNS) activities .

Key structural features include:

  • Benzofuran core: Provides rigidity and aromaticity, influencing binding to biological targets.
  • 6-Bromo substituent: Enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs.
  • Diastereomeric mixture: Stereochemical diversity may lead to varied pharmacokinetic or pharmacodynamic profiles, necessitating separation techniques for clinical applications .

Properties

CAS No.

2680542-06-5

Molecular Formula

C12H17BrClNO

Molecular Weight

306.62 g/mol

IUPAC Name

6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C12H16BrNO.ClH/c1-7(2)5-11-12(14)9-4-3-8(13)6-10(9)15-11;/h3-4,6-7,11-12H,5,14H2,1-2H3;1H

InChI Key

UFEIBQBNYHWIAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(C2=C(O1)C=C(C=C2)Br)N.Cl

Purity

95

Origin of Product

United States

Biological Activity

6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound characterized by its unique structural features and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying biological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

  • Chemical Name : 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
  • CAS Number : 2680542-06-5
  • Molecular Formula : C12H17BrClNO
  • Molecular Weight : 306.62 g/mol

Biological Activity Overview

The biological activity of 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been explored in various studies, focusing on its effects on different biological systems. The compound's activity can be attributed to its ability to interact with specific biological targets, including receptors and enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidepressantExhibits potential antidepressant-like effects in animal models.
AntinociceptiveDemonstrates pain-relieving properties in various assays.
NeuroprotectiveShows neuroprotective effects against oxidative stress in neuronal cell cultures.
AntimicrobialDisplays activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antidepressant Activity

A study evaluated the antidepressant-like effects of the compound using the forced swim test in rodents. Results indicated that administration of the compound significantly reduced immobility time, suggesting an increase in locomotor activity typical of antidepressant effects. The mechanism was hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antinociceptive Effects

Research conducted on the antinociceptive properties demonstrated that the compound effectively reduced pain responses in models such as the hot plate test and formalin test. The results suggested that the compound may act through opioid receptors or other pain modulation pathways.

Neuroprotective Properties

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride resulted in decreased cell death and improved cell viability. This indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Antimicrobial Activity

In preliminary antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting it may serve as a lead compound for developing new antimicrobial agents. Further investigations are needed to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzofuran Derivatives

5-Bromo-6-Fluoro-2,3-Dihydro-1-Benzofuran-3-Amine Hydrochloride (CAS: 1803595-03-0)
  • Molecular formula: C₈H₉BrClFNO
  • Molecular weight : 273.52 g/mol
  • Key differences: Dual halogenation (Br at C5, F at C6) vs. single Br at C6 in the target compound. Fluorine’s electronegativity may reduce metabolic stability compared to bromine . No reported diastereomer data; likely a single stereoisomer due to synthesis protocol.
(S)-7-Fluoro-2,3-Dihydrobenzofuran-3-Amine Hydrochloride (CAS: OMXX-277512-01)
  • Molecular formula: C₈H₉ClFNO
  • Molecular weight : 189.61 g/mol
  • Key differences :
    • Fluorine at C7 instead of bromine at C6; smaller halogen reduces steric hindrance.
    • Single enantiomer (S-configuration) ensures consistent biological activity, unlike the diastereomeric mixture of the target compound .

Substituted Benzofurans with Isobutyl Groups

Sibutramine Hydrochloride (C₁₇H₂₉Cl₂NO)
  • Molecular weight : 334.33 g/mol
  • Key similarities :
    • Contains a 2-methylpropyl (isobutyl) group, similar to the target compound.
    • Exists as a racemic mixture of enantiomers, analogous to the diastereomeric complexity of the target .
  • Key differences: Cyclobutane core vs. benzofuran ring; the former is associated with serotonin/norepinephrine reuptake inhibition (appetite suppression) . Chlorine substituents instead of bromine; lower lipophilicity may reduce CNS penetration.

Antifungal Benzofuran Derivatives

Methyl 7-Acetyl-5-Bromo-3-(Bromomethyl)-6-Hydroxy-1-Benzofuran-2-Carboxylate (Compound 7)
  • Structure : Features bromine at C5 and a bromomethyl group at C3.
  • Activity : Exhibits synergistic antifungal effects with amiodarone, targeting plant pathogens .
  • Comparison :
    • Carboxylate ester and acetyl groups enhance polarity vs. the amine hydrochloride in the target compound.
    • Dual bromine substitution may increase cytotoxicity compared to the single Br in the target .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Diastereomers/Enantiomers Reported Activity
Target Compound C₁₃H₁₇BrClNO 334.64 6-Br, 2-(2-methylpropyl) Diastereomeric mixture Potential antifungal*
5-Bromo-6-Fluoro Derivative C₈H₉BrClFNO 273.52 5-Br, 6-F Single stereoisomer Not specified
(S)-7-Fluoro Derivative C₈H₉ClFNO 189.61 7-F Single enantiomer Not specified
Sibutramine C₁₇H₂₉Cl₂NO 334.33 4-Cl, 2-methylpropyl Racemic mixture Appetite suppression
Compound 7 C₁₃H₁₀Br₂O₅ 418.93 5-Br, 3-BrCH₂, 7-acetyl Not specified Synergistic antifungal

*Inferred from structural analogs in .

Key Research Findings

  • Diastereomer Separation Challenges : The target compound’s diastereomers are difficult to resolve via chromatography, similar to issues reported in . This complicates pharmacological standardization.
  • Halogen Effects: Bromine at C6 (target) vs.
  • Isobutyl Group Role : Shared with sibutramine, this group may facilitate hydrophobic binding pockets in proteins, though the benzofuran core likely directs activity toward fungal targets rather than CNS receptors .

Preparation Methods

Benzofuran Core Construction

The benzofuran scaffold is synthesized from 5-bromo-2-allyloxy-phenol through a thermally induced ortho-Claisen rearrangement . This step forms the dihydrobenzofuran structure with a ketone intermediate:

5-Bromo-2-allyloxy-phenolΔ,Toluene6-Bromo-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3-one[3]\text{5-Bromo-2-allyloxy-phenol} \xrightarrow{\Delta, \text{Toluene}} \text{6-Bromo-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3-one} \quad

The reaction proceeds at 120–140°C in toluene, yielding the ketone intermediate in 75–85% yield .

Reductive Amination for Amine Installation

The ketone intermediate undergoes reductive amination with ammonium acetate or a primary amine source in the presence of sodium cyanoborohydride (NaBH3_3CN) :

Ketone+NH4OAcNaBH3CN, MeOH6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine[3]\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine} \quad

This step generates a mixture of diastereomers due to the formation of a stereocenter at the 3-position. The reaction is typically conducted at 25–40°C for 12–24 hours , achieving 60–70% yield .

Hydrochloride Salt Formation

The free amine is treated with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt:

Amine+HCl6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride[2][3]\text{Amine} + \text{HCl} \rightarrow \text{6-Bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride} \quad

Crystallization from 95% ethanol provides the final product in 85–90% purity .

Optimization of Critical Parameters

Solvent and Temperature Effects

  • Claisen Rearrangement : Toluene outperforms DMF or THF, minimizing side reactions.

  • Reductive Amination : Methanol ensures optimal solubility of NaBH3_3CN, while temperatures >40°C reduce diastereoselectivity.

Catalytic and Stoichiometric Considerations

  • Palladium Catalysts : Pd(OAc)2_2 with tri(o-tolyl)phosphine enhances coupling efficiency in allylation steps.

  • Acid Scavengers : K2_2CO3_3 neutralizes HCl during salt formation, preventing decomposition.

Purification and Diastereomer Separation

The diastereomeric mixture is resolved via chiral chromatography (e.g., Chiralpak® AD-H column) or recrystallization from hexane/ethyl acetate. However, industrial-scale processes often retain the mixture due to cost constraints, relying on crystallization-induced diastereomer resolution .

Characterization and Quality Control

Analytical Method Key Data
1^1H NMR (DMSO-d6_6)δ 1.05 (d, 6H, CH(CH3_3)2_2), 3.15 (m, 1H, CH2_2), 4.25 (dd, 1H, NH2_2)
ESI–MS [M+H]+^+: 313.2 (calc. 313.1)
HPLC Purity 95.2% (C18 column, 0.1% TFA/MeCN)

The hydrochloride salt exhibits a melting point of 218–220°C and solubility in polar aprotic solvents (e.g., DMSO, DMAC) .

Q & A

Basic: What synthetic strategies are employed to prepare the diastereomeric mixture of 6-bromo-2-(2-methylpropyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

Methodological Answer:
The synthesis typically involves enantioselective domino reactions, such as Friedel-Crafts alkylation or cyclization, using chiral organocatalysts. For example, bifunctional squaramide-tertiary amine catalysts (e.g., (R,R)-I) combined with weak inorganic bases (e.g., K₂HPO₄) enable high diastereoselectivity (up to >99% ee) and control over stereochemistry . Substrate-controlled reactions may occur with bulky substituents, leading to minor meso-diastereomers. Halogenation (e.g., bromination) is performed early in the synthesis to introduce the bromo group, followed by amine hydrochloride salt formation .

Basic: How are diastereomers separated and characterized in this compound?

Methodological Answer:
Diastereomers are separated via preparative chiral chromatography or crystallization. Characterization employs:

  • Nuclear Magnetic Resonance (NMR): Distinct splitting patterns in 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectra reveal diastereomer-specific coupling constants and spatial arrangements.
  • X-ray Crystallography: Resolves absolute configurations and intermolecular interactions (e.g., halogen bonding or hydrogen bonding) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic patterns for bromine-containing species .

Advanced: What catalytic mechanisms enable enantioselective synthesis of the diastereomers?

Methodological Answer:
Chiral organocatalysts (e.g., squaramide-tertiary amine systems) operate via dual activation:

Hydrogen Bonding: The squaramide moiety activates electrophiles (e.g., nitroethenyl substrates).

Base-Mediated Deprotonation: The tertiary amine facilitates enolate formation, steering stereochemistry through non-covalent interactions (e.g., π-π stacking or van der Waals forces).
Substrate bulkiness may shift control from catalyst- to substrate-dominant pathways, reducing enantiomeric excess. Computational studies (DFT) model transition states to optimize catalyst design .

Advanced: How do computational methods predict the biological activity of diastereomers?

Methodological Answer:

  • Molecular Docking: Simulates binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. The bromo group’s electronegativity and steric bulk influence ligand-receptor interactions.
  • Molecular Dynamics (MD): Assesses stability of diastereomer-protein complexes in simulated physiological conditions.
  • QSAR Models: Relate structural features (e.g., LogP, polar surface area) to observed bioactivity (e.g., enzyme inhibition) .

Basic: What analytical techniques quantify diastereomer ratios in mixtures?

Methodological Answer:

  • Chiral HPLC: Uses columns with immobilized chiral selectors (e.g., cellulose derivatives) to resolve diastereomers. UV detection at 254 nm tracks elution profiles.
  • Circular Dichroism (CD): Measures differential absorption of polarized light, correlating with enantiomeric excess.
  • Ion Mobility Spectrometry (IMS): Separates ions based on collisional cross-section differences, validated against crystallographic data .

Advanced: How do reaction conditions (solvent, temperature) influence diastereoselectivity?

Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions, enhancing selectivity.
  • Temperature: Lower temperatures (e.g., 0–25°C) favor kinetically controlled pathways, reducing epimerization.
  • Additives: Weak bases (e.g., K₂HPO₄) suppress side reactions (e.g., elimination), while Lewis acids (e.g., MgSO₄) improve catalyst turnover .

Basic: What are the stability considerations for the hydrochloride salt form?

Methodological Answer:

  • Hygroscopicity: The hydrochloride salt is prone to moisture absorption; storage requires desiccants (e.g., silica gel) under inert gas (N₂/Ar).
  • Thermal Stability: Thermogravimetric Analysis (TGA) identifies decomposition temperatures (>200°C typical for benzofuran derivatives).
  • pH Sensitivity: Aqueous solutions are buffered (pH 4–6) to prevent amine deprotonation or hydrolysis .

Advanced: How are halogen substituents (e.g., bromine) leveraged in derivatization studies?

Methodological Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings replace bromine with aryl/heteroaryl groups for SAR studies.
  • Radical Bromination: Position-specific bromination (e.g., C6 vs. C7) is guided by directing groups (e.g., methoxy).
  • Isotopic Labeling: 82Br^{82}\text{Br} isotopes track metabolic pathways in pharmacokinetic assays .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of amine hydrochloride aerosols.
  • Spill Management: Neutralize acidic residues with bicarbonate before disposal .

Advanced: What strategies resolve contradictions in biological activity data between diastereomers?

Methodological Answer:

  • Dose-Response Curves: Validate potency differences (e.g., IC₅₀ values) across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Crystallography: Co-crystallize diastereomers with target proteins to identify binding mode disparities.
  • Metabolic Profiling: LC-MS/MS identifies diastereomer-specific metabolites that may explain divergent in vivo effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.